2-(1-Bromoethyl)-1,4-dichlorobenzene

CAS No.: 98437-27-5

Cat. No.: VC2910475

Molecular Formula: C8H7BrCl2

Molecular Weight: 253.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98437-27-5 |

|---|---|

| Molecular Formula | C8H7BrCl2 |

| Molecular Weight | 253.95 g/mol |

| IUPAC Name | 2-(1-bromoethyl)-1,4-dichlorobenzene |

| Standard InChI | InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

| Standard InChI Key | KCQSVHIDXSWAKF-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=CC(=C1)Cl)Cl)Br |

| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)Cl)Br |

Introduction

Basic Properties and Structural Characteristics

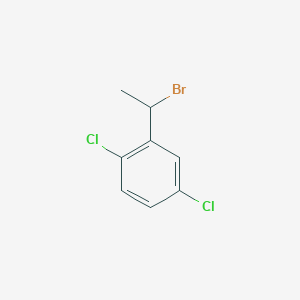

2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. Its chemical structure consists of a benzene ring with two chlorine atoms and a bromoethyl group (-CH(Br)CH₃) attached. The compound has significant importance in organic synthesis as an intermediate for more complex molecular structures.

Chemical Identity

The compound is characterized by the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | 98437-27-5 |

| Molecular Formula | C₈H₇BrCl₂ |

| Molecular Weight | 253.95 g/mol |

| IUPAC Name | 2-(1-bromoethyl)-1,4-dichlorobenzene |

| InChI | InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

| InChI Key | KCQSVHIDXSWAKF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)Cl)Br |

The structural arrangement of atoms in this molecule creates a unique electronic distribution that influences its reactivity patterns and physical properties. The presence of both bromine and chlorine atoms contributes to its relatively high molecular weight and specific reactivity profile.

Synthetic Methodologies

The synthesis of 2-(1-Bromoethyl)-1,4-dichlorobenzene involves several established methods, with bromination of 1,4-dichlorobenzene being the predominant approach. Various reaction conditions have been developed to optimize yield and selectivity.

Laboratory Synthesis

The most common synthetic route involves the reaction of 1,4-dichlorobenzene with ethylene in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br₂). This reaction is typically conducted under controlled conditions to ensure selective formation of the desired product. The reaction proceeds via electrophilic aromatic substitution followed by addition of bromine to the ethyl group.

Industrial Production

In industrial settings, the production of 2-(1-Bromoethyl)-1,4-dichlorobenzene employs continuous flow reactors for better control of reaction parameters. This approach offers several advantages:

-

Enhanced temperature and pressure management

-

Improved control over reactant concentrations

-

Higher yields and purity of the final product

-

Reduced formation of unwanted by-products

The scale-up of this synthesis requires careful attention to heat transfer and mixing efficiency to maintain reaction selectivity.

Chemical Reactivity

The reactivity of 2-(1-Bromoethyl)-1,4-dichlorobenzene is primarily determined by the presence of the bromoethyl group and the two chlorine substituents on the benzene ring. These functional groups enable the compound to participate in various chemical transformations.

Substitution Reactions

The bromoethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles. Common reagents include:

-

Hydroxide ions (OH⁻) - forming alcohol derivatives

-

Alkoxides (RO⁻) - yielding ether products

-

Amines (RNH₂) - producing amino derivatives

These reactions typically follow SN2 mechanisms, with the bromine atom acting as a good leaving group.

Elimination Reactions

Under basic conditions, 2-(1-Bromoethyl)-1,4-dichlorobenzene can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide (KOtBu) effectively promote these transformations. The elimination proceeds via an E2 mechanism, resulting in the formation of styrene derivatives with the dichlorobenzene moiety intact.

Oxidation and Reduction

The compound can be subjected to various oxidation and reduction conditions:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic acid derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |

| Catalytic Hydrogenation | H₂/Pd, H₂/Pt | Reduced products |

These transformations can be utilized to introduce diverse functional groups onto the aromatic scaffold.

Applications in Scientific Research

2-(1-Bromoethyl)-1,4-dichlorobenzene serves as an important chemical entity in various research domains, particularly in synthetic organic chemistry and pharmaceutical development.

Synthetic Building Block

The compound functions as a versatile building block for constructing more complex organic molecules. Its reactive bromoethyl group provides a convenient handle for further functionalization, enabling the synthesis of diverse molecular architectures.

Biological Studies

In biological research, 2-(1-Bromoethyl)-1,4-dichlorobenzene has been utilized to investigate the effects of halogenated aromatic hydrocarbons on biological systems. These studies contribute to understanding the broader impact of similar environmental contaminants and potential pharmaceutical agents.

Medicinal Chemistry

The pharmaceutical sector has explored this compound as a precursor in drug development efforts. Its structural features can be incorporated into bioactive molecules, potentially contributing to new therapeutic agents. Ongoing research continues to explore its utility in medicinal chemistry applications.

Biological Activity and Toxicological Profile

The biological interactions of 2-(1-Bromoethyl)-1,4-dichlorobenzene have been studied to assess both its potential applications and safety considerations.

Toxicity Assessment

Toxicological evaluations have revealed significant findings regarding the compound's biological effects:

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Significant toxicity observed in rodent models; 941 ppm concentration resulted in mortality in 5% of test subjects during 4-hour exposure | |

| Chronic Toxicity | Long-term exposure associated with hepatotoxicity and renal damage; NOAEL established at 60 mg/kg body weight | |

| LOAEL | Determined to be 120 mg/kg body weight, based on increased kidney regeneration observed in male mice |

These toxicological parameters provide important benchmarks for safety evaluations and handling protocols.

Genetic Toxicity

Studies of genetic toxicity have yielded mixed results:

These findings suggest complex interactions with genetic material that may be context-dependent.

Mechanism of Action

The molecular mechanisms underlying the biological activity of 2-(1-Bromoethyl)-1,4-dichlorobenzene involve several key interactions at the cellular level.

Molecular Interactions

The compound's primary mode of action stems from the electrophilic nature of the bromoethyl group, which can react with nucleophilic centers in biological molecules. This reactivity allows it to:

-

Form covalent bonds with proteins and nucleic acids

-

Interfere with enzyme function through active site modifications

-

Alter membrane structures through lipid interactions

These molecular interactions contribute to both its potential applications and toxicological profile.

Pathway Interactions

At the cellular level, 2-(1-Bromoethyl)-1,4-dichlorobenzene may influence various biological pathways:

-

Xenobiotic metabolism pathways, particularly those involving cytochrome P450 enzymes

-

Cellular stress response mechanisms, including oxidative stress pathways

-

Apoptotic signaling cascades in response to cellular damage

The specific pathways affected depend on the biological context and exposure conditions.

Environmental Considerations

The environmental behavior of 2-(1-Bromoethyl)-1,4-dichlorobenzene raises important considerations regarding its potential ecological impact.

Environmental Fate

As a halogenated aromatic compound, 2-(1-Bromoethyl)-1,4-dichlorobenzene exhibits particular environmental characteristics:

-

Persistence in soil and aquatic environments due to resistance to degradation

-

Potential for bioaccumulation in aquatic organisms

-

Limited biodegradability compared to non-halogenated compounds

These properties necessitate careful management to minimize environmental release.

Ecotoxicological Impact

The compound is classified as hazardous to aquatic ecosystems based on its toxicity profile and environmental persistence. Aquatic organisms may be particularly vulnerable to its effects, with potential for both acute and chronic toxicity at environmentally relevant concentrations.

Comparative Analysis with Similar Compounds

Understanding the properties of 2-(1-Bromoethyl)-1,4-dichlorobenzene in relation to similar compounds provides valuable context for appreciating its unique characteristics.

Structural Analogs

Several compounds share structural similarities but exhibit distinct properties:

| Compound | Structure | Key Differences from 2-(1-Bromoethyl)-1,4-dichlorobenzene |

|---|---|---|

| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | Lacks the ethyl group and one chlorine atom; simpler structure with different reactivity pattern |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Lacks the bromoethyl group; extensively used as a precursor and in consumer products |

| 2-Bromoethylbenzene | C₈H₉Br | Lacks chlorine substituents; exhibits different electronic properties and reactivity |

These structural variations translate to significant differences in chemical behavior and applications.

Functional Distinctions

The unique combination of the bromoethyl group and dichloro substituents in 2-(1-Bromoethyl)-1,4-dichlorobenzene confers distinct properties:

-

Enhanced electrophilicity compared to simpler halogenated benzenes

-

Specific substitution patterns that direct further reactions

-

Balanced lipophilicity and reactivity relevant to biological applications

These distinctive features make it valuable for specific applications where other similar compounds may be less effective.

Future Research Directions

The continued study of 2-(1-Bromoethyl)-1,4-dichlorobenzene offers promising avenues for future investigation in several domains.

Synthetic Applications

Future research may explore:

-

Novel catalytic methods for selective functionalization

-

Green chemistry approaches to more sustainable synthesis

-

Application in complex molecule assembly and polymerization

These directions could expand the utility of this compound in organic synthesis.

Biological Investigations

Potential biological research areas include:

-

Structure-activity relationship studies to understand molecular determinants of toxicity

-

Investigation of specific protein targets and binding modes

-

Development of derivatives with enhanced biological properties and reduced toxicity

These investigations could yield valuable insights for both toxicology and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume